![molecular formula C10H12ClNO B14415105 2-Butanone, 4-[(4-chlorophenyl)amino]- CAS No. 85937-41-3](/img/structure/B14415105.png)
2-Butanone, 4-[(4-chlorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-[(4-chlorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to an amino-substituted chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of Benzalacetone: One method involves the reduction of the corresponding benzalacetone using suitable reducing agents.
Catalyzed Decarbonylation: Another method includes the catalyzed decarbonylation of 4-chlorophenylacetaldehyde in the presence of 2,4-pentanedione.
Reaction with 4-Chlorobenzyl Chloride: This involves the reaction of 4-chlorobenzyl chloride with 2,4-pentanedione under basic catalysis (potassium carbonate in ethanol).
Reaction with Ethyl 3-Oxobutanoate: This method uses 4-chlorobenzyl chloride reacting with ethyl 3-oxobutanoate under basic catalysis (lithium hydroxide).
Reaction with Methyllithium: The reaction of 3-(4-chlorophenyl)-propanoic acid with methyllithium is another synthetic route.
Industrial Production Methods
The industrial production of 2-Butanone, 4-[(4-chlorophenyl)amino]- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the butanone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols are the primary products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Butanone, 4-[(4-chlorophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: This compound has a methoxy group instead of a chloro group on the aromatic ring.
3-Amino-4-oxybenzyl-2-butanone: Another similar compound with different substituents on the aromatic ring.
Uniqueness
2-Butanone, 4-[(4-chlorophenyl)amino]- is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where the chloro group plays a critical role.
Propiedades
Número CAS |
85937-41-3 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)butan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
Clave InChI |
RVJYAGPYRPAWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


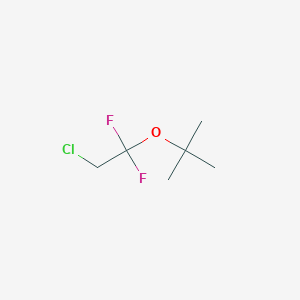
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
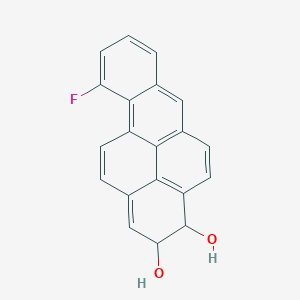
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
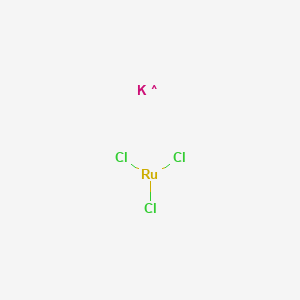
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
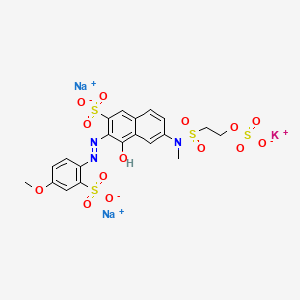
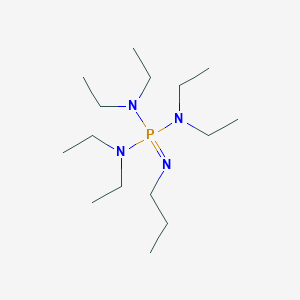
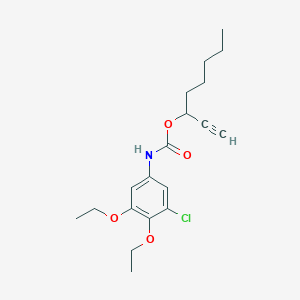

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
